3,5-Difluoro-4-methoxybenzylamine
Overview
Description
3,5-Difluoro-4-methoxybenzylamine: is an organic compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzylamine structure
Mechanism of Action
Target of Action
It is known that benzylamine derivatives can interact with dopamine receptors, suggesting that 3,5-Difluoro-4-methoxybenzylamine may have similar targets.
Mode of Action
The mode of action of this compound can be speculated based on related compounds. For example, the compound “2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine” acts as a peripheral dopamine blocking agent. This suggests that this compound might interact with dopamine receptors, potentially inhibiting dopamine’s action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, in a contaminated environment, it is recommended to move the affected personnel away and provide fresh air .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3,5-Difluoro-4-methoxybenzylamine typically begins with commercially available starting materials such as 3,5-difluoro-4-methoxybenzaldehyde.
Reduction Reaction: The benzaldehyde is subjected to a reduction reaction using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding benzyl alcohol.
Amination Reaction: The benzyl alcohol is then converted to the benzylamine through an amination reaction. This can be achieved using reagents such as ammonia (NH3) or primary amines in the presence of catalysts like palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Difluoro-4-methoxybenzylamine can undergo oxidation reactions to form corresponding benzaldehydes or benzoic acids.
Reduction: The compound can be reduced to form benzyl alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms or the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or organometallic reagents like Grignard reagents (RMgX).
Major Products Formed:
Oxidation: Formation of 3,5-difluoro-4-methoxybenzaldehyde or 3,5-difluoro-4-methoxybenzoic acid.
Reduction: Formation of 3,5-difluoro-4-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzylamines depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3,5-Difluoro-4-methoxybenzylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Research: The compound is used in biochemical research to study enzyme interactions and receptor binding due to its unique structural features.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry:
Comparison with Similar Compounds
- 3,4-Difluorobenzylamine
- 2,3-Difluoro-4-methoxybenzylamine
- 3,5-Difluoro-4-methoxybenzaldehyde
Comparison:
- Structural Differences: While similar compounds share the difluoro and methoxy groups, their positions on the benzylamine structure differ, leading to variations in chemical reactivity and biological activity.
- Unique Properties: 3,5-Difluoro-4-methoxybenzylamine is unique due to the specific positioning of the fluorine atoms and methoxy group, which can influence its chemical behavior and interactions with biological targets .
Biological Activity
3,5-Difluoro-4-methoxybenzylamine (DFMBA) is an organic compound with notable biological properties due to its unique molecular structure. This article explores the biological activity of DFMBA, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
DFMBA has the molecular formula C₈H₉F₂N₁O and a molecular weight of 173.163 g/mol. Its structure features:
- A benzene ring substituted with two fluorine atoms at the 3 and 5 positions.
- A methoxy group (-OCH₃) at the 4 position.
- An amine group (-NH₂) attached to the benzyl carbon.
The presence of fluorine enhances the compound's lipophilicity and biological activity, making it an attractive subject for medicinal chemistry .
Synthesis
DFMBA can be synthesized through various methods, including:
- Aminomethylation : The introduction of an aminomethyl group to the aromatic ring using formaldehyde and ammonia.
- Fluorination : Selective fluorination techniques to introduce fluorine atoms at specific positions on the benzene ring.
These synthetic routes are crucial for developing DFMBA in laboratory settings for further biological evaluations .
DFMBA exhibits several mechanisms that contribute to its biological activity:
- Binding Affinity : Studies suggest that DFMBA can interact with specific biological targets, such as receptors or enzymes, potentially influencing cellular pathways.
- Antimicrobial Properties : Preliminary studies indicate that DFMBA may possess antimicrobial activity, although detailed investigations are necessary to quantify this effect .
Case Studies and Research Findings
- Antimicrobial Activity : Research indicates that derivatives of 4-methoxybenzylamine, which structurally relate to DFMBA, demonstrate significant antimicrobial effects. A study highlighted that compounds similar to DFMBA showed inhibition zones against various pathogens, suggesting potential applications in treating infections .
- CNS Activity : DFMBA's ability to penetrate the blood-brain barrier opens avenues for exploring its effects on central nervous system disorders. Compounds with similar structures have shown promise in treating conditions like anxiety and depression .
- Cancer Research : Investigations into microtubule-stabilizing agents have revealed that compounds analogous to DFMBA could disrupt cancer cell proliferation by interfering with microtubule dynamics. This suggests a potential role for DFMBA in cancer therapeutics .
Comparative Analysis
To better understand the unique properties of DFMBA, a comparison with structurally similar compounds is provided:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Fluoro-4-methoxybenzylamine | One fluorine atom | Less lipophilic than DFMBA |
2,6-Difluorobenzylamine | Two fluorine atoms at different positions | Different electronic properties affecting reactivity |
4-Methoxybenzylamine | No fluorine atoms | Lacks enhanced lipophilicity |
3,5-Dichloro-4-methoxybenzylamine | Chlorine instead of fluorine | Different halogen effects on biological activity |
This table illustrates how DFMBA's unique substitution pattern may lead to distinct interactions within biological systems compared to other compounds .
Properties
IUPAC Name |
(3,5-difluoro-4-methoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQREBXBVNPGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562372 | |
Record name | 1-(3,5-Difluoro-4-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105969-16-2 | |
Record name | 1-(3,5-Difluoro-4-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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